molecular formula C25H27N3O4S2 B11351910 N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11351910
M. Wt: 497.6 g/mol
InChI Key: RFUUZLIHLHNGTM-UHFFFAOYSA-N
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Description

N-{2-[(2-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the thiophene-2-sulfonyl group: This step often involves a sulfonylation reaction using thiophene-2-sulfonyl chloride in the presence of a base.

    Attachment of the phenylethylcarbamoyl group: This can be done through a carbamoylation reaction using phenylethylamine and an appropriate carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which N-{2-[(2-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(2-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide shares structural similarities with other sulfonyl piperidine derivatives and phenylethylcarbamoyl compounds.
  • Thiophene-2-sulfonyl derivatives: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

    Phenylethylcarbamoyl derivatives: These compounds are also of interest due to their potential therapeutic effects.

Uniqueness

What sets N-{2-[(2-Phenylethyl)carbamoyl]phenyl}-1-(thiophene-2-sulfonyl)piperidine-3-carboxamide apart is its combination of structural elements, which may confer unique properties and activities. Its specific arrangement of functional groups could result in distinct interactions with biological targets or unique physical properties.

Properties

Molecular Formula

C25H27N3O4S2

Molecular Weight

497.6 g/mol

IUPAC Name

N-[2-(2-phenylethylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C25H27N3O4S2/c29-24(20-10-6-16-28(18-20)34(31,32)23-13-7-17-33-23)27-22-12-5-4-11-21(22)25(30)26-15-14-19-8-2-1-3-9-19/h1-5,7-9,11-13,17,20H,6,10,14-16,18H2,(H,26,30)(H,27,29)

InChI Key

RFUUZLIHLHNGTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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